Quinazolin-7-amine

Overview

Description

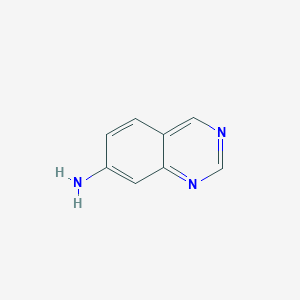

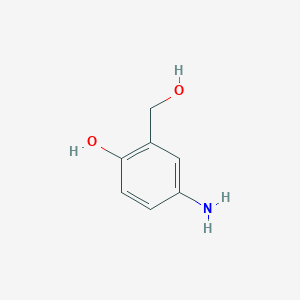

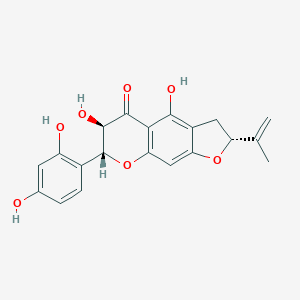

Quinazolin-7-amine is a heterocyclic organic compound composed of a quinazoline ring system with an amine group attached to the seventh position of the ring. It is an important building block used in the synthesis of many pharmaceuticals and other biologically active compounds. It is a versatile synthetic intermediate that can be used in a variety of synthetic pathways, and has been used in the synthesis of compounds with a wide range of applications.

Scientific Research Applications

Anticancer Properties : Quinazoline derivatives, including those with the Quinazolin-7-amine structure, are being explored as potential anticancer drugs. They have shown promise in inhibiting the epidermal growth factor receptor (EGFR) and other therapeutic protein targets, contributing to various therapeutic pathways (Ravez, Castillo-Aguilera, Depreux, & Goossens, 2015).

Alpha-Glucosidase Inhibitors : C-7 substituted quinazolines have shown potential as alpha-glucosidase inhibitors. This property makes them promising candidates for further development in lead optimization, which could be significant in treating diseases like diabetes (Ankireddy et al., 2018).

Synthesis of Complex Derivatives : Researchers have developed versatile pathways for the synthesis of complex derivatives of this compound, such as 7-cycloalkylimino substituted 3-amino-6-fluoro-2-methyl-3H-quinazolin-4-ones. This advancement enables the creation of more complex and potentially useful compounds (Nosova, Lipunova, Slepukhin, & Charushin, 2013).

Antibacterial Activity : Some Schiff base derivatives of quinazolin-4(3H)-one have been found effective in controlling bacterial wilts in tobacco and tomato plants. Their effectiveness is noted to be higher than some existing compounds like thiodiazole copper (Wang et al., 2014).

Antimicrobial, Analgesic, and Anti-inflammatory Properties : Certain synthesized quinazoline derivatives have demonstrated promising antimicrobial, analgesic, and anti-inflammatory properties. This suggests their potential use in developing new therapeutic agents (Dash, Dash, Laloo, & Medhi, 2017).

Potential in Bio-Imaging : Novel quinazolin-2-amine nopinone derivatives have shown enhanced fluorescence properties. They have potential as future fluorescent bio-imaging agents, especially since they exhibit no cytotoxicity to normal cells (Jinlai et al., 2016).

Antimalarial Activity : Some derivatives, like 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine, have been identified as having high antimalarial activity, making them promising drug leads (Mizukawa et al., 2021).

Histamine Receptor Inverse Agonists : Quinazolines have been identified as novel dual-action H(1)R/H(4)R ligands with potential anti-inflammatory properties in vivo in rats (Smits et al., 2008).

Mechanism of Action

Target of Action

Quinazolin-7-amine, like other quinazoline derivatives, has been found to exhibit a broad spectrum of biological activities . The primary targets of this compound are often associated with antimicrobial and anti-biofilm effects . For instance, it has been reported that certain quinazolinone derivatives inhibit biofilm formation in Pseudomonas aeruginosa, which is regulated by the quorum sensing system .

Mode of Action

This compound interacts with its targets to bring about changes in the biological system. For example, compounds 19 and 20, which are quinazolin-4-ones, have been found to inhibit biofilm formation in Pseudomonas aeruginosa at sub-minimum inhibitory concentrations (sub-MICs) . These compounds decrease cell surface hydrophobicity, compromising bacterial cells adhesion, and curtail the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the inhibition of biofilm formation and the suppression of virulence factors in Pseudomonas aeruginosa . At sub-MICs, Pseudomonas cells’ twitching motility was impeded by quinazolin-4-ones, a trait which augments the cells’ pathogenicity and invasion potential .

Pharmacokinetics

The bioavailability of quinazoline derivatives is generally influenced by their chemical structure and the presence of functional groups .

Result of Action

The result of this compound’s action is the inhibition of biofilm formation and the suppression of virulence factors in Pseudomonas aeruginosa . This leads to a decrease in the pathogenicity and invasion potential of the bacteria . The compounds also demonstrate a broad spectrum of antimicrobial activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the concentration of the compound can affect its ability to inhibit biofilm formation . .

Biochemical Analysis

Biochemical Properties

Quinazolin-7-amine, like other quinazoline derivatives, plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions is complex and can vary depending on the specific context .

Cellular Effects

This compound has been found to influence various types of cells and cellular processes. It can impact cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the context in which the compound is used .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several steps. It can bind to certain biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact mechanism can vary depending on the specific context and the other molecules that are present .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes changes in the compound’s stability, degradation, and long-term effects on cellular function . These effects can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux and metabolite levels . The specific pathways and effects can vary depending on the context .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a complex manner. It can interact with various transporters and binding proteins, and can influence its own localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can vary depending on the context. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications . The localization can influence the compound’s activity or function .

Properties

IUPAC Name |

quinazolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBFKTGKPNDZSPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CN=C2C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40586570 | |

| Record name | Quinazolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101421-73-2 | |

| Record name | Quinazolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do quinazolin-7-amine derivatives interact with CDKs and what are the downstream effects?

A1: this compound derivatives act as ATP-competitive inhibitors of CDKs [, ]. These kinases play a crucial role in cell cycle progression and transcriptional regulation. By binding to the ATP-binding pocket of CDKs, these compounds prevent the phosphorylation of downstream substrates, ultimately leading to cell cycle arrest and apoptosis (programmed cell death). Specifically, research has shown that inhibiting CDKs 1, 2, 4, 8, and 9 with a this compound derivative triggered apoptosis by activating PARP and caspase 3 [].

Q2: What is the relationship between the structure of this compound derivatives and their activity against CDKs?

A2: Research on this compound derivatives has demonstrated a strong structure-activity relationship (SAR) [, ]. Modifications to the core quinazoline scaffold, particularly at the 2- and 4-positions, significantly influence the compound's potency and selectivity against specific CDKs. For instance, the introduction of bulky substituents at the 2-position and modifications to the substituents on the 7-amino group have been shown to improve both potency and selectivity against certain CDK isoforms []. This highlights the importance of rational drug design and chemical modification in optimizing the therapeutic potential of this class of compounds.

Q3: What in vitro and in vivo studies have been conducted on this compound derivatives as CDK inhibitors?

A3: Researchers have evaluated the efficacy of this compound derivatives in both in vitro and in vivo settings. In vitro studies have demonstrated their ability to inhibit the proliferation of various cancer cell lines, including those derived from hematological malignancies [, ]. Notably, compound 37d, a specific this compound derivative, demonstrated potent antitumor activity in multiple hematological malignancy mice xenograft models without significant toxicity []. This preclinical data supports further investigation of this compound derivatives as potential therapeutics for hematological malignancies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Cyclopenta[1,2-c:3,4-c]dipyrrole,decahydro-2,5-dimethyl-,trans-(8CI)](/img/structure/B11164.png)

![Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]-](/img/structure/B11169.png)